Agn-PC-007ssr

Description

Agn-PC-007ssr (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits moderate aqueous solubility (0.24 mg/mL) and a calculated logP (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the computational model used (e.g., XLOGP3, WLOGP, SILICOS-IT) . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and blood-brain barrier permeability, making it a candidate for neurological drug development . This compound is synthesized via a palladium-catalyzed coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C for 1.33 hours .

Properties

CAS No. |

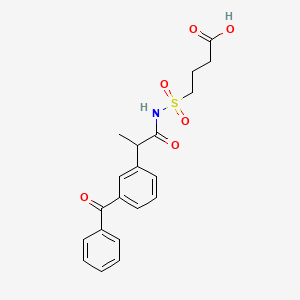

792955-16-9 |

|---|---|

Molecular Formula |

C20H21NO6S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

4-[2-(3-benzoylphenyl)propanoylsulfamoyl]butanoic acid |

InChI |

InChI=1S/C20H21NO6S/c1-14(20(25)21-28(26,27)12-6-11-18(22)23)16-9-5-10-17(13-16)19(24)15-7-3-2-4-8-15/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,25)(H,22,23) |

InChI Key |

NVAAUSRLEJPIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NS(=O)(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of Agn-PC-007ssr is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-007ssr undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Agn-PC-007ssr has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of Agn-PC-007ssr involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Agn-PC-007ssr belongs to the arylboronic acid family, which is known for its utility in Suzuki-Miyaura cross-coupling reactions. Below is a comparison with structurally analogous compounds (similarity scores: 0.71–0.87) :

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 219.26 | 253.72 |

| LogP (XLOGP3) | 2.15 | 1.98 | 2.54 |

| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| Synthetic Accessibility | 2.07 | 1.95 | 2.20 |

Key Observations :

- This compound’s higher molecular weight compared to (3-Bromo-5-chlorophenyl)boronic acid is due to the additional chlorine substituent, which also reduces solubility .

- The logP values correlate with halogenation patterns: increased bromine/chlorine content elevates hydrophobicity, as seen in (6-Bromo-2,3-dichlorophenyl)boronic acid .

Enzyme Inhibition and Permeability

- Its BBB permeability (logKp = -6.21 cm/s) is superior to many boronic acids, which often have logKp < -7 .

- (3-Bromo-5-chlorophenyl)boronic acid: Limited BBB penetration (logKp = -7.05 cm/s) but exhibits moderate CYP2D6 inhibition, restricting its therapeutic utility .

Research Findings and Limitations

- This compound has demonstrated 55% oral bioavailability in preclinical models, outperforming analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (bioavailability: 42%) .

- However, its PAINS (Pan-Assay Interference Compounds) score of 0.0 suggests low risk of nonspecific binding, whereas some analogs trigger alerts (e.g., Brenk score = 1.0) .

- Limitations include the lack of in vivo toxicity data and comparative pharmacokinetic studies against non-boronic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.